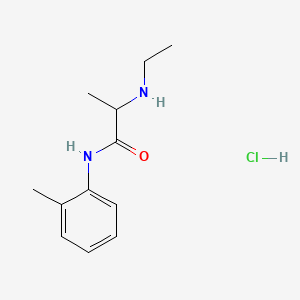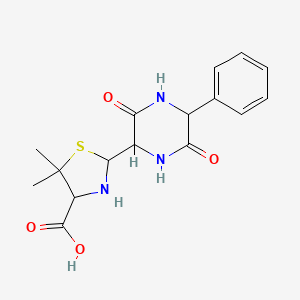
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Studies have shown that thiazolidinone derivatives exhibit promising anticancer properties. For instance, the synthesis of certain thiazolidinone and benzothiazole conjugates has demonstrated significant in vitro anticancer activity against human cervical cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Prabhu et al., 2015).
Antimicrobial Activity
Thiazolidinones have also been explored for their antimicrobial efficacy. Research involving fluoroquinolone-based 4-thiazolidinones and their derivatives showcases substantial antimicrobial properties, including antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Activity
Further studies indicate that thiazolidinone compounds can be synthesized for potential use as anti-inflammatory and analgesic agents. This application is particularly relevant for developing new drugs to manage pain and inflammation with minimized side effects (Nikalje et al., 2015).
Antituberculosis Agents
The synthesis of thiazolidinone derivatives has been evaluated for their tuberculostatic activity, presenting a promising avenue for tuberculosis treatment. The structural modification of these compounds can lead to the development of effective antituberculosis drugs (Foks et al., 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid' involves the reaction of 2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid with 3,6-dioxo-5-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.", "Starting Materials": [ "2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid", "3,6-dioxo-5-phenylpiperazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Suitable solvent such as dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve 2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid and 3,6-dioxo-5-phenylpiperazine in a suitable solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture as coupling agent and catalyst, respectively.", "Step 3: Stir the reaction mixture under reflux conditions for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off the precipitated dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired compound." ] } | |
| 49841-96-5 | |
Formule moléculaire |
C16H19N3O4S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1 |
Clé InChI |
SYAJCNSGBADDGZ-DGVZPSOQSA-N |
SMILES isomérique |
CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
SMILES canonique |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
Synonymes |
2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid; NSC 362657; Ampicillin EP Impurity C; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


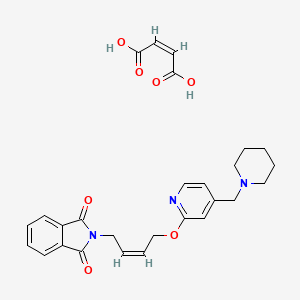

![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)

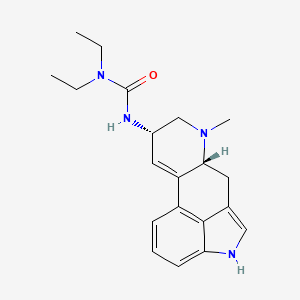
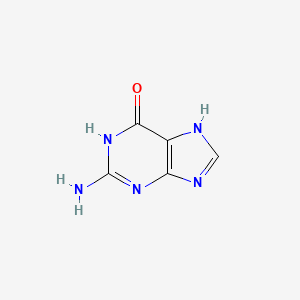
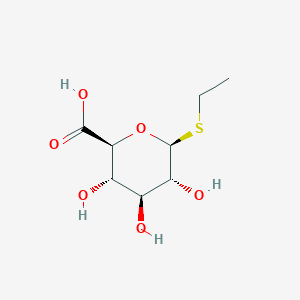
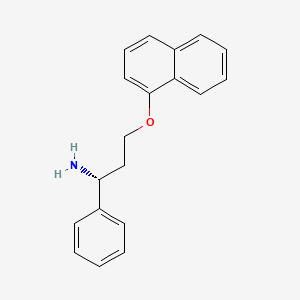
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
